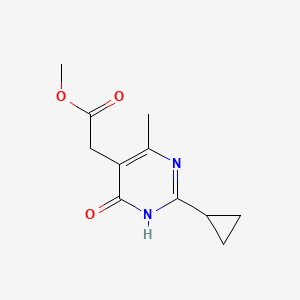
Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-环丙基-4-羟基-6-甲基嘧啶-5-基)乙酸甲酯是一种化学化合物,其分子式为C11H14N2O3,分子量为222.24 g/mol 。该化合物属于嘧啶类化合物,以其多样的生物活性而闻名,在化学、生物学和医药等各个领域都有应用。
准备方法
2-(2-环丙基-4-羟基-6-甲基嘧啶-5-基)乙酸甲酯的合成可以通过多种合成路线实现。一种常见的方法是,在碱(例如碳酸钾)的存在下,使2-环丙基-4-羟基-6-甲基嘧啶与溴乙酸甲酯反应。该反应通常在有机溶剂(如丙酮)中于升高的温度下进行 。工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化,包括使用连续流动反应器和自动化系统以确保高产率和纯度。
化学反应分析
2-(2-环丙基-4-羟基-6-甲基嘧啶-5-基)乙酸甲酯会发生各种化学反应,包括:
氧化: 该化合物可以用氧化剂(如高锰酸钾或过氧化氢)氧化,形成相应的羧酸。
还原: 可以用还原剂(如氢化铝锂)进行还原反应,生成醇衍生物。
科学研究应用
2-(2-环丙基-4-羟基-6-甲基嘧啶-5-基)乙酸甲酯在科学研究中有几个应用:
化学: 它用作合成更复杂嘧啶衍生物的中间体,这些衍生物在各种化学反应和过程中具有重要价值。
生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌、抗癌和抗炎特性.
作用机制
2-(2-环丙基-4-羟基-6-甲基嘧啶-5-基)乙酸甲酯的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以抑制某些酶或受体,从而调节生物过程。例如,它可以通过靶向参与核苷酸代谢的酶来抑制DNA合成,从而发挥其抗癌作用 .
相似化合物的比较
2-(2-环丙基-4-羟基-6-甲基嘧啶-5-基)乙酸甲酯可以与其他嘧啶衍生物进行比较,例如:
2-羟基-4-甲基吡啶: 该化合物具有类似的嘧啶核心,但取代模式不同,导致不同的生物活性.
4-氨基-5-(氨甲基)-2-甲基嘧啶: 另一个具有不同官能团的嘧啶衍生物,导致独特的化学和生物特性.
2-(2-环丙基-4-羟基-6-甲基嘧啶-5-基)乙酸甲酯的独特性在于其特殊的取代模式,与其他类似化合物相比,赋予了其独特的化学反应性和生物活性。
生物活性
Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate (CAS No. 1710293-14-3) is a chemical compound with a complex structure that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant studies, providing a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula C12H15N3O3 and features a pyrimidine ring with various substituents, including a cyclopropyl group and a hydroxyl group. The structural complexity of this compound is indicative of its potential interactions with biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that related pyrimidine derivatives possess significant antimicrobial properties, making them candidates for further exploration in treating bacterial infections.
- Antioxidant Activity : The compound's hydroxyl group may contribute to its antioxidant capabilities, which are essential for neutralizing free radicals in biological systems.
- Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit specific enzymes, such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition could have implications for neurodegenerative diseases like Alzheimer's.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Combining appropriate pyrimidine precursors with acetic acid derivatives.
- Functional Group Transformations : Modifying existing functional groups to introduce the acetate moiety.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes some related compounds and their distinct features:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate | 6214-46-6 | 0.86 | Lacks cyclopropyl substitution |
| Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate | 869891-41-8 | 0.70 | Contains additional hydroxyl group |
| Ethyl 2-amino-4-methylpyrimidine-5-carboxylate | 81633-29-6 | 0.73 | Features amino substitution instead of hydroxyl |
| Methyl 2-cyclopropyl-2-hydroxyacetate | 11073449 | 0.62 | Different functional groups affecting reactivity |
Case Studies and Research Findings
Case Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various pyrimidine derivatives, including this compound against several bacterial strains. Results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related compounds in models of Alzheimer’s disease. The study reported that certain derivatives showed promising AChE inhibitory activity, which could lead to improved cognitive function in affected individuals .
属性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
methyl 2-(2-cyclopropyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetate |
InChI |
InChI=1S/C11H14N2O3/c1-6-8(5-9(14)16-2)11(15)13-10(12-6)7-3-4-7/h7H,3-5H2,1-2H3,(H,12,13,15) |
InChI 键 |
GKUMXFMRLIUAFG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC(=N1)C2CC2)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















